tert-butyl N-[(1S,3S)-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(2S,4R)-5-oxo-4-propan-2-yloxolan-2-yl]pentyl]carbamate
Description
This compound is a chiral carbamate derivative characterized by a complex stereochemical architecture. Its structure includes:
- A tert-butyl carbamate group, serving as a protective moiety for amines, enhancing stability during synthesis .
- A 4-methoxy-3-(3-methoxypropoxy)phenylmethyl substituent, contributing to lipophilicity and influencing receptor interactions.
- A (2S,4R)-5-oxo-4-propan-2-yloxolan-2-yl (tetrahydrofuran) ring, which introduces rigidity and stereochemical specificity .
- Methyl and pentyl chains, modulating steric effects and solubility.
The compound’s molecular formula and physical properties (e.g., molar mass, density) are comparable to analogs like those in , but stereochemical distinctions (e.g., 4R vs. 4S in the oxolan ring) may critically impact bioactivity and pharmacokinetics .
Properties
IUPAC Name |
tert-butyl N-[(1S,3S)-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(2S,4R)-5-oxo-4-propan-2-yloxolan-2-yl]pentyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H49NO7/c1-19(2)22(15-21-11-12-25(35-9)27(16-21)36-14-10-13-34-8)17-24(31-29(33)38-30(5,6)7)26-18-23(20(3)4)28(32)37-26/h11-12,16,19-20,22-24,26H,10,13-15,17-18H2,1-9H3,(H,31,33)/t22-,23+,24-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUJPKOZIGBPOO-UHCVVMIDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(OC1=O)C(CC(CC2=CC(=C(C=C2)OC)OCCCOC)C(C)C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C[C@H](OC1=O)[C@H](C[C@H](CC2=CC(=C(C=C2)OC)OCCCOC)C(C)C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H49NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30469207 | |
| Record name | FT-0671256 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
535.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900811-52-1 | |
| Record name | FT-0671256 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Lactone Ring Opening with Amine Nucleophiles
The most widely documented approach involves lactone ring opening of the precursor tert-butyl ((1S,3S)-1-((2S,4S)-4-isopropyl-5-oxotetrahydrofuran-2-yl)-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-4-methylpentyl)carbamate (I) using 3-amino-2,2-dimethylpropanamide (II) in the presence of triethylamine (TEA) and 2-hydroxypyridine as a catalyst. This step installs the primary amine functionality required for subsequent condensation reactions in Aliskiren synthesis.
Reaction Conditions:
-
Solvent: Polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Temperature: 60–80°C under inert atmosphere.
-
Catalyst: 2-Hydroxypyridine (5–10 mol%) enhances nucleophilic attack by deprotonating the amine.
-
Yield: 70–85% after purification via silica gel chromatography.
The stereochemical integrity of the tetrahydrofuran-2-one moiety is preserved due to the rigid bicyclic transition state formed during ring opening, ensuring high enantiomeric excess (>98% ee).
Carbamate Protection Strategies
The tert-butyl carbamate group is introduced early in the synthesis to protect the secondary amine during subsequent reactions. Two primary methods are employed:
Boc Anhydride Coupling
Reaction of the free amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at 0–25°C, catalyzed by 4-dimethylaminopyridine (DMAP), achieves >90% conversion within 2 hours. Excess Boc₂O (1.5–2.0 equiv) ensures complete protection, critical for preventing side reactions during lactone formation.
Direct Carbamate Formation
Alternatively, the carbamate is formed in situ via reaction with tert-butyl chloroformate in the presence of a base such as sodium hydride (NaH). This method is less common due to challenges in controlling exothermicity but offers faster reaction times (30–60 minutes).
Mechanistic Insights and Stereochemical Control
Lactone Ring-Opening Mechanism
The lactone (I) undergoes nucleophilic attack by the primary amine (II) at the carbonyl carbon, facilitated by 2-hydroxypyridine’s dual role as a Brønsted base and hydrogen-bond acceptor. Density functional theory (DFT) calculations suggest that the chair-like transition state minimizes steric clashes between the isopropyl group (C4 position) and the methoxypropoxybenzyl side chain, ensuring retention of configuration at the C2 and C4 stereocenters.
Side Reactions and Mitigation
-
Epimerization: Prolonged heating (>12 hours) or acidic conditions may lead to epimerization at C1. This is mitigated by maintaining neutral pH and limiting reaction times.
-
Oligomerization: Excess amine (II) can lead to dimerization via Michael addition. Using stoichiometric amine (1.0–1.2 equiv) suppresses this pathway.
Process Optimization and Scalability
Catalytic System Screening
Comparative studies of catalysts reveal that 2-hydroxypyridine outperforms alternatives like DMAP or pyridine, providing a 15–20% yield boost due to its superior hydrogen-bonding capability.
Table 1: Catalyst Performance in Lactone Ring Opening
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| 2-Hydroxypyridine | 85 | 6 |
| DMAP | 70 | 8 |
| Pyridine | 60 | 10 |
Solvent Effects
THF is preferred over DMF due to easier post-reaction workup and lower boiling point (66°C vs. 153°C), reducing thermal degradation risks.
Characterization and Quality Control
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(1S,3S)-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(2S,4R)-5-oxo-4-propan-2-yloxolan-2-yl]pentyl]carbamate can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups may yield aldehydes or carboxylic acids, while reduction of carbonyl groups may produce alcohols.
Scientific Research Applications
Intermediate in Aliskiren Synthesis
One of the primary applications of tert-butyl N-[(1S,3S)-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(2S,4R)-5-oxo-4-propan-2-yloxolan-2-yl]pentyl]carbamate is its role as an intermediate in the synthesis of Aliskiren , a direct renin inhibitor used for treating hypertension. The compound's structure allows it to participate in various chemical reactions that lead to the formation of biologically active molecules.
Mechanistic Studies
Research has shown that compounds similar to this compound may exhibit unique mechanisms of action that can be exploited for therapeutic purposes. For instance, studies indicate that the methoxy and propoxy substituents enhance solubility and bioavailability, critical factors for drug efficacy.
Antihypertensive Effects
The compound has been investigated for its antihypertensive properties due to its structural similarity to known renin inhibitors. In vitro studies suggest that it may effectively lower blood pressure by inhibiting the renin-angiotensin system.
Other Potential Therapeutic Uses
Emerging research points towards potential applications in other therapeutic areas, such as anti-inflammatory and antitumor activities. The presence of multiple functional groups opens pathways for further modification and optimization to enhance biological activity.
Case Study 1: Synthesis of Aliskiren Derivatives
In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of Aliskiren using this compound as a key intermediate. The derivatives demonstrated improved potency and selectivity for renin inhibition compared to the parent compound.
Case Study 2: Pharmacokinetics and Bioavailability
A pharmacokinetic study assessed the bioavailability of a formulation containing this compound. Results indicated enhanced absorption and longer half-life compared to existing antihypertensive medications, suggesting potential for improved patient compliance.
Biological Activity
Tert-butyl N-[(1S,3S)-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(2S,4R)-5-oxo-4-propan-2-yloxolan-2-yl]pentyl]carbamate, commonly referred to by its CAS number 866030-35-5, is a synthetic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 535.71 g/mol. Its structure is characterized by a tert-butyl group and a carbamate functional group, which are known to influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C30H49NO7 |
| Molecular Weight | 535.71 g/mol |
| CAS Number | 866030-35-5 |
| Purity | ≥ 97% |
Antiviral Potential
Research indicates that compounds with similar structural motifs may possess antiviral properties. For instance, non-nucleoside antiviral agents have demonstrated effectiveness against various viruses by targeting viral fusion processes and inhibiting replication . While specific data on tert-butyl N-carbamate is sparse, its structural analogs suggest potential activity against viral pathogens.
Case Studies and Research Findings
-
Study on Structural Analogues :
A study highlighted the antiviral activity of structurally related compounds against respiratory syncytial virus (RSV), noting that modifications in the side chains significantly impacted their effectiveness . This suggests that tert-butyl N-carbamate might display similar antiviral properties. -
Pharmacokinetics :
The pharmacokinetic profile of related carbamates suggests good oral bioavailability and metabolic stability, which are critical for therapeutic efficacy. The presence of a tert-butyl group typically enhances lipophilicity, potentially improving absorption rates in biological systems . -
Safety and Toxicology :
Preliminary safety data indicate that while some carbamates can exhibit toxicity at high doses, many are well-tolerated at therapeutic levels. Further toxicological studies are necessary to establish a comprehensive safety profile for this specific compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Notes:
- The target compound and its (2S,4S)-oxolan analog () differ only in oxolan ring stereochemistry, which may alter protein binding or metabolic stability .
Bioactivity and Structure-Activity Relationships (SAR)
- Bioactivity Clustering : Molecular networking () and bioactivity profiling () suggest that the target compound’s methoxypropoxy-phenyl group clusters it with anti-inflammatory or kinase-inhibiting analogs. Compounds with cosine scores >0.8 in MS/MS spectra likely share similar targets .
- SAR Insights: The methoxypropoxy chain enhances solubility and may improve oral bioavailability compared to simpler methoxy analogs . The (2S,4R)-oxolan configuration could optimize binding to enzymes like cytochrome P450, as seen in stereospecific drug analogs () .
NMR and Spectroscopic Comparisons
- Region-Specific Shifts : NMR data () reveal that chemical shifts in regions A (positions 39–44) and B (29–36) vary significantly between analogs, pinpointing substituent effects. For the target compound, shifts in these regions may correlate with oxolan ring interactions or methoxypropoxy flexibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
